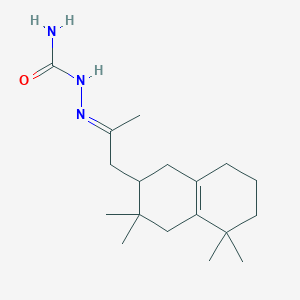![molecular formula C18H15ClN2OS B5779021 N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5779021.png)
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide, also known as SNS-032, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It has been shown to have potential therapeutic applications in cancer treatment due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Mécanisme D'action
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide inhibits CDKs, which are enzymes that regulate cell cycle progression and DNA replication. By inhibiting CDKs, N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide disrupts the cell cycle and induces apoptosis in cancer cells. Additionally, N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit other proteins involved in cancer cell survival, such as STAT3 and NF-κB.
Biochemical and Physiological Effects:
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on CDKs, N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the activity of other kinases, including PIM1 and FLT3. N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide in lab experiments is its specificity for CDKs. This allows researchers to study the effects of CDK inhibition on cancer cells without affecting other cellular processes. Additionally, N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has been shown to be effective in inhibiting the growth of cancer cells that are resistant to other CDK inhibitors.
One limitation of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide in lab experiments is its potential toxicity. N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has been shown to cause hepatotoxicity in animal studies, which may limit its clinical applications. Additionally, N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide may have off-target effects on other kinases, which may complicate the interpretation of lab results.
Orientations Futures
There are several potential future directions for research on N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide. One area of interest is the development of more specific CDK inhibitors that have fewer off-target effects. Additionally, researchers may investigate the use of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide in combination with other cancer therapies to enhance its efficacy. Finally, the potential hepatotoxicity of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide may be further investigated to determine its clinical relevance.
Méthodes De Synthèse
The synthesis of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide involves several steps, including the reaction of 3-chloro-4-methylbenzylamine with thiourea to form 5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-amine. This intermediate is then reacted with benzoyl chloride to form N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide.
Applications De Recherche Scientifique
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. Additionally, N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
Propriétés
IUPAC Name |
N-[5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-7-8-13(10-16(12)19)9-15-11-20-18(23-15)21-17(22)14-5-3-2-4-6-14/h2-8,10-11H,9H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNMRISFTNUMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5778940.png)


![ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5778973.png)




![3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5779002.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5779018.png)

![N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide](/img/structure/B5779023.png)